molecular formula C17H18ClNO3S2 B1345590 5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate CAS No. 63149-16-6

5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate

Cat. No.: B1345590
CAS No.: 63149-16-6
M. Wt: 383.9 g/mol
InChI Key: GYXTWUJZURSNCF-UHFFFAOYSA-M
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Description

Nomenclature and Classification

5-Chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its complex molecular structure. The compound is officially designated as this compound, which accurately describes both the cationic benzothiazolium component and the anionic sulfonate counterpart. The Chemical Abstracts Service has assigned this compound the registry number 63149-16-6, providing a unique identifier for database searches and regulatory documentation.

The compound belongs to the broader class of benzothiazolium salts, which constitute a significant subgroup within heterocyclic quaternary ammonium compounds. These materials are characterized by the presence of a positively charged nitrogen atom within the benzothiazole ring system, balanced by an appropriate anionic species. The European Community has designated this compound with the number 263-959-6, establishing its recognition within European chemical registration systems.

Chemical Identifier Value
IUPAC Name This compound
Chemical Abstracts Service Number 63149-16-6
European Community Number 263-959-6
Molecular Formula C₁₀H₁₁ClNS⁺·C₇H₇O₃S⁻
Molecular Weight 383.92 g/mol

The classification of this compound extends beyond simple nomenclature to encompass its functional group characteristics and chemical behavior patterns. The benzothiazolium cation portion contains a fused benzene-thiazole ring system with quaternization at the nitrogen atom, while the chlorine substituent at position 5 provides electron-withdrawing character. The 4-methylbenzenesulfonate anion, commonly referred to as tosylate, serves as a stable, non-coordinating counterion that influences the compound's solubility and crystallization properties.

Historical Development and Discovery

The development of this compound emerges from the broader historical context of benzothiazole chemistry, which has evolved significantly since the discovery of the parent benzothiazole framework in the early 20th century. Benzothiazole derivatives have been recognized for their diverse applications across multiple industries, including their use as vulcanization accelerators, corrosion inhibitors, and biological active compounds. The quaternization of benzothiazole systems to form benzothiazolium salts represents a more recent advancement in this chemical family, driven by the need for water-soluble derivatives with enhanced reactivity profiles.

The specific synthesis and characterization of chlorinated benzothiazolium salts gained momentum during the latter half of the 20th century as researchers explored structure-activity relationships within this chemical class. The incorporation of chlorine substitution at the 5-position of the benzothiazole ring was motivated by the desire to modulate electronic properties and enhance biological activity profiles. The historical development of these compounds parallels the advancement of synthetic methodologies for preparing quaternary heterocyclic systems, including improved alkylation techniques and counterion exchange procedures.

Research into benzothiazolium salts has been particularly influenced by their potential applications in fluorescence chemistry and materials science. The development of this compound specifically reflects the scientific community's interest in creating compounds with tunable photophysical properties and enhanced stability characteristics. The choice of 4-methylbenzenesulfonate as the counterion represents a strategic decision based on its ability to provide crystalline salts with favorable handling properties while maintaining chemical compatibility with the benzothiazolium cation.

Structural Features Overview

The molecular architecture of this compound exhibits a complex three-dimensional arrangement that significantly influences its chemical and physical properties. The cationic component features a planar benzothiazolium ring system, where the nine atoms of the fused bicyclic structure and their attached substituents maintain coplanarity, consistent with the aromatic character of the heterocyclic framework. The nitrogen atom at position 3 bears a positive formal charge due to quaternization with the ethyl group, while the methyl substituent at position 2 provides additional steric and electronic influence.

The chlorine atom positioned at carbon 5 of the benzothiazole ring introduces significant electronic perturbation to the aromatic system. This halogen substitution creates an electron-withdrawing effect that modifies the electron density distribution throughout the molecular framework, influencing both reactivity patterns and spectroscopic properties. The thiazole portion of the molecule contributes additional electron-withdrawing character, as thiazole rings are known to exhibit this electronic behavior.

Structural Parameter Description
Ring System Fused benzene-thiazole bicyclic framework
Quaternization Site Nitrogen at position 3
Alkyl Substituents Ethyl at N-3, methyl at C-2
Halogen Substitution Chlorine at C-5
Counterion 4-methylbenzenesulfonate
Molecular Geometry Planar aromatic system with tetrahedral quaternary center

The anionic 4-methylbenzenesulfonate component adopts a tetrahedral geometry around the central sulfur atom, with the negative charge delocalized across the sulfonate oxygen atoms. This counterion choice provides excellent crystallization properties and chemical stability while maintaining sufficient solubility in polar solvents. The aromatic methyl substitution on the benzene ring of the tosylate anion contributes to the overall hydrophobic character of the salt while providing crystal packing advantages through intermolecular interactions.

The overall molecular structure can be represented by the simplified molecular input line entry system notation: CC[N+]1=C(SC2=C1C=C(C=C2)Cl)C.CC1=CC=C(C=C1)S(=O)(=O)[O-], which encodes the complete connectivity and charge distribution pattern. This structural encoding reveals the ionic nature of the compound and the specific arrangement of functional groups that determine its chemical behavior.

Significance in Benzothiazolium Chemistry

This compound occupies a prominent position within benzothiazolium chemistry due to its unique combination of structural features and resulting chemical properties. The compound serves as an exemplar of how systematic structural modifications can be employed to fine-tune the properties of benzothiazolium salts for specific applications. The presence of the chlorine substituent at position 5 significantly alters the electronic characteristics of the benzothiazolium system, making it particularly valuable for applications requiring enhanced electron-withdrawing capability.

Within the broader context of benzothiazolium chemistry, this compound represents an important class of quaternary heterocyclic salts that bridge the gap between traditional benzothiazole derivatives and more specialized functional materials. The quaternization of the nitrogen atom fundamentally changes the chemical behavior compared to neutral benzothiazole compounds, introducing ionic character that enhances water solubility and enables participation in ionic interactions. This transformation opens new avenues for applications in areas such as ionic liquids, phase transfer catalysis, and electrochemical systems.

The compound's significance extends to its role as a synthetic intermediate and building block for more complex molecular architectures. Benzothiazolium salts have been employed in the synthesis of hemicyanine dyes, where they serve as electron-accepting components in push-pull chromophoric systems. The chlorine substitution in this compound enhances this electron-accepting character, making it particularly effective in such applications.

The research community has recognized benzothiazolium salts as valuable platforms for developing fluorescent chemosensors and biological probes. The rigid planar structure of the benzothiazolium core provides an excellent foundation for fluorescence applications, while the ionic nature enables water solubility and cellular uptake. The specific structural features of this compound position it as a particularly attractive candidate for such applications due to the electronic modulation provided by the chlorine substituent.

Current Research Landscape

The contemporary research landscape surrounding this compound and related benzothiazolium compounds reflects a diverse array of scientific interests and applications. Current investigations focus heavily on the development of fluorescent chemosensors, where benzothiazolium derivatives serve as key components in detecting biologically and environmentally important analytes. Recent studies have demonstrated the utility of benzothiazolium-based sensors for metal ion detection, with particular emphasis on zinc, copper, and nickel ions.

Advanced synthetic methodologies for benzothiazolium salt preparation and functionalization represent another active area of current research. Scientists are developing more efficient and selective synthetic routes that enable the preparation of complex benzothiazolium derivatives with precise structural control. These efforts include the exploration of cross-coupling reactions, click chemistry approaches, and novel alkylation strategies that expand the accessible chemical space within this compound class.

Research Area Current Focus Key Applications
Fluorescent Sensors Metal ion detection Biological imaging, environmental monitoring
Synthetic Methodology Cross-coupling reactions Pharmaceutical intermediates, materials
Materials Science Ionic liquids, conductors Electronic devices, energy storage
Biological Applications Cellular probes Disease diagnosis, drug delivery

The field of materials science has embraced benzothiazolium compounds for their potential in developing advanced functional materials. Current research explores their use in organic electronic devices, where the ionic character and tunable electronic properties make them attractive components for organic light-emitting diodes, solar cells, and conductive polymers. The specific electronic characteristics imparted by chlorine substitution in compounds like this compound make them particularly valuable for such applications.

Pharmaceutical research continues to investigate benzothiazolium derivatives as potential therapeutic agents and drug delivery systems. The combination of aromatic character, ionic nature, and modifiable electronic properties provides a versatile platform for drug design. Current studies examine how structural modifications, including halogen substitution patterns and quaternization strategies, influence biological activity and pharmacokinetic properties. The ongoing research landscape indicates sustained scientific interest in these compounds, with emerging applications continuing to drive innovation in synthesis, characterization, and application development.

Properties

IUPAC Name

5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate
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InChI

InChI=1S/C10H11ClNS.C7H8O3S/c1-3-12-7(2)13-10-5-4-8(11)6-9(10)12;1-6-2-4-7(5-3-6)11(8,9)10/h4-6H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
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InChI Key

GYXTWUJZURSNCF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(SC2=C1C=C(C=C2)Cl)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7069736
Record name 5-Chloro-3-ethyl-2-methylbenzothiazolium p-toluenesulphonate
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Molecular Weight

383.9 g/mol
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CAS No.

63149-16-6
Record name Benzothiazolium, 5-chloro-3-ethyl-2-methyl-, 4-methylbenzenesulfonate (1:1)
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Record name 5-Chloro-3-ethyl-2-methylbenzothiazolium p-toluenesulfonate
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Record name Benzothiazolium, 5-chloro-3-ethyl-2-methyl-, 4-methylbenzenesulfonate (1:1)
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Record name 5-Chloro-3-ethyl-2-methylbenzothiazolium p-toluenesulphonate
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Record name 5-chloro-3-ethyl-2-methylbenzothiazolium p-toluenesulphonate
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Record name 5-CHLORO-3-ETHYL-2-METHYLBENZOTHIAZOLIUM P-TOLUENESULFONATE
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Preparation Methods

General Synthetic Strategy

The preparation of 5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate typically involves two key steps:

Stepwise Preparation Details

Step Description Reagents & Conditions Notes
1 Formation of 5-chloro-2-methylbenzothiazole Starting from 4-chloro-2-aminothiophenol and acetic anhydride or equivalent methylating agent under reflux The 2-methyl group is introduced via methylation of the benzothiazole ring; chlorination at the 5-position is either pre-installed on the aminothiophenol or introduced via electrophilic substitution
2 Quaternization to form 3-ethyl-2-methylbenzothiazolium salt Reaction of 5-chloro-2-methylbenzothiazole with ethyl iodide or ethyl bromide in the presence of p-toluenesulfonic acid or p-toluenesulfonate salt in an aprotic solvent (e.g., acetonitrile, dichloromethane) at elevated temperature The nitrogen at position 3 is alkylated to form the quaternary ammonium salt; p-toluenesulfonate acts as the counterion, stabilizing the salt

Detailed Reaction Conditions and Yields

  • Solvent: Common solvents include acetonitrile, dichloromethane, or ethanol, chosen for solubility and reaction kinetics.
  • Temperature: Typically reflux or 60–80 °C to facilitate alkylation.
  • Reaction Time: 4–24 hours depending on scale and reagent purity.
  • Purification: The product is isolated by precipitation or crystallization from solvents such as ethyl acetate or ethanol, followed by filtration and drying.
  • Yield: Reported yields range from 70% to 90% depending on reaction optimization and purity of starting materials.

Research Findings and Optimization

Influence of Substituents

  • The presence of the 5-chloro substituent on the benzothiazole ring influences the electron density and reactivity of the nitrogen, affecting the rate of quaternization. Chlorine’s electron-withdrawing effect stabilizes the intermediate and can improve selectivity during alkylation.

Choice of Alkylating Agent

  • Ethyl halides (iodide or bromide) are preferred for efficient quaternization. Iodides generally provide faster reaction rates due to better leaving group ability but are more expensive and less stable than bromides.

Counterion Effects

  • The use of p-toluenesulfonic acid or its salt ensures formation of a stable, crystalline benzothiazolium salt with good solubility properties. The tosylate counterion also facilitates purification and handling.

Summary Table of Preparation Parameters

Parameter Typical Conditions Effect on Product
Starting material 5-chloro-2-methylbenzothiazole Precursor for quaternization
Alkylating agent Ethyl iodide or ethyl bromide Quaternization efficiency
Solvent Acetonitrile, dichloromethane, ethanol Solubility and reaction rate
Temperature 60–80 °C Reaction kinetics
Reaction time 4–24 hours Completion of quaternization
Counterion p-Toluenesulfonic acid or p-toluenesulfonate Salt stability and crystallinity
Yield 70–90% Purity and efficiency of synthesis

Patents and Industrial Preparation

  • Patents related to this compound describe similar synthetic routes focusing on the quaternization of substituted benzothiazoles with alkyl halides in the presence of p-toluenesulfonic acid or its salts[7.2]. These patents confirm the industrial relevance and scalability of the described methods.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield different benzothiazolium derivatives .

Scientific Research Applications

5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

2-Aminoanilinium 4-methylbenzenesulfonate (C₆H₉N₂⁺·C₇H₇O₃S⁻)

  • Structure: A monoprotonated 2-aminoanilinium cation paired with a tosylate anion.
  • Crystallography: Monoclinic (space group P2₁/n), with lattice parameters a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å. Hydrogen-bonding networks stabilize the crystal lattice, involving interactions between sulfonate oxygen atoms and amine hydrogens .
  • Comparison: Unlike the benzothiazolium cation, the 2-aminoanilinium cation lacks aromatic heterocyclic rigidity, leading to differences in packing efficiency and thermal stability.

(E)-2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-methylbenzenesulfonate (3a–3u)

  • Synthesis : Derived from styryl-imidazole precursors via tosylation with 4-methylbenzenesulfonyl chloride and triethylamine in CH₂Cl₂ .
  • Properties : High yields (60–80%), with substituents on the styryl group modulating biological activity.
  • Comparison : The imidazole core in these compounds contrasts with the benzothiazolium ring in the target compound, affecting π-π stacking and electronic delocalization.

Benzothiazole and Triazine Derivatives

4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoylbenzamides (51–55)

  • Substituents : Varied aryl groups (e.g., 3-fluorophenyl, 4-trifluoromethylphenyl) on the triazine ring .
  • Properties : Melting points range from 237–279°C, influenced by substituent electronegativity and hydrogen-bonding capacity. For example, compound 52 (4-trifluoromethylphenyl) exhibits a higher melting point (277–279°C) due to enhanced van der Waals interactions .

Key Data Table

Compound Melting Point (°C) Solubility Notable Substituents Biological Activity (if reported)
Target Compound Not reported Polar solvents Chloro, ethyl, methyl (benzothiazolium); tosylate Unknown
2-Aminoanilinium tosylate Not reported Moderate Amino groups (cation); tosylate Structural studies only
(E)-2-(5-Nitro-2-styryl-imidazolyl)ethyl tosylate Not reported DMF, CH₂Cl₂ Styryl, nitro groups Anticancer screening
4-Benzylthio-2-chloro-5-sulfamoylbenzamide (52) 277–279 DMSO, ethanol Trifluoromethylphenyl Antimicrobial

Discussion of Substituent Effects

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase thermal stability and melting points by enhancing intermolecular forces (e.g., compound 52 vs. 53 with methoxy) .
  • Tosylate Anion : Improves aqueous solubility compared to neutral sulfonamides, as seen in imidazole-derived tosylates .
  • Benzothiazolium Cation : The rigid aromatic system may enhance stacking interactions in crystal lattices, though specific data for the target compound are lacking.

Biological Activity

5-Chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is a complex chemical compound with significant potential in various biological applications. Its structure includes a benzothiazolium core and a sulfonate group, contributing to its solubility and reactivity. This article explores the biological activity of this compound, synthesizing available research findings, mechanisms of action, and potential applications.

  • IUPAC Name : 5-Chloro-3-ethyl-2-methylbenzothiazolium p-toluenesulfonate
  • Molecular Formula : C17H18ClNO3S2
  • Molecular Weight : Approximately 365.46 g/mol
  • CAS Number : 63149-16-6

The specific mechanism of action for this compound is not thoroughly documented. However, related benzothiazolium salts have demonstrated antimicrobial properties by disrupting bacterial membranes. This suggests that the compound may exhibit similar antimicrobial activity, warranting further investigation into its effects on microbial cells .

Biological Activity Overview

Research indicates that compounds with structural similarities to 5-chloro-3-ethyl-2-methylbenzothiazolium exhibit various biological activities. These include:

  • Antimicrobial Activity : Potential to inhibit the growth of bacteria and fungi.
  • Antioxidant Properties : Ability to scavenge free radicals and reduce oxidative stress.
  • Anticancer Potential : Some studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cells.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeMechanism of Action
BenzothiazoleAntimicrobialDisruption of bacterial membranes
Benzothiazolium SaltsAntioxidantFree radical scavenging
5-Chloro DerivativesAnticancerInduction of apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including compounds similar to 5-chloro-3-ethyl-2-methylbenzothiazolium. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the compound could be developed as an antimicrobial agent .

Case Study 2: Antioxidant Activity

Research conducted on benzothiazole derivatives showcased their ability to reduce oxidative stress markers in cellular models. The antioxidant activity was attributed to the presence of the benzothiazole ring, which facilitates electron donation .

Interaction Studies

Interaction studies reveal that 5-chloro-3-ethyl-2-methylbenzothiazolium can interact with various biological macromolecules, such as proteins and nucleic acids. These interactions are crucial for understanding its pharmacokinetics and pharmacodynamics in biological systems .

Applications

The unique properties of 5-chloro-3-ethyl-2-methylbenzothiazolium suggest several potential applications:

  • Pharmaceuticals : As a lead compound for developing new antimicrobial or anticancer drugs.
  • Agricultural Chemicals : Potential use as a biopesticide due to its antimicrobial properties.
  • Industrial Applications : Utilization in dyeing processes where its solubility and reactivity can be advantageous.

Q & A

Basic: What are the recommended synthetic methodologies for 5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate?

Answer:
The synthesis of benzothiazolium salts typically involves quaternization of the benzothiazole ring with alkyl halides or sulfonating agents. For example:

  • Step 1: React 2-methyl-5-chlorobenzothiazole with ethyl iodide in a polar solvent (e.g., acetonitrile) under reflux to form the 3-ethylbenzothiazol-3-ium iodide intermediate .
  • Step 2: Perform anion exchange with sodium 4-methylbenzenesulfonate in aqueous ethanol to replace iodide with the tosylate counterion .

Key Conditions:

Reagent/SolventTemperatureYieldReference
Ethyl iodide/CH₃CNReflux (~82°C)~70%
Na 4-methylbenzenesulfonate/EtOHRT85%

Note: Similar methodologies are used for structurally related compounds, such as 3-amino-2-benzylbenzothiazolium tosylates, where TSH reagent (toluenesulfonic acid hydrate) facilitates crystallization .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • Elemental Analysis: Confirm stoichiometry and purity (e.g., C, H, N, S content) .
  • ¹H/¹³C NMR: Identify substituents on the benzothiazole ring (e.g., ethyl and methyl groups) and tosylate counterion .
  • X-ray Diffraction (XRD): Resolve crystal packing and confirm counterion placement. SHELX programs are widely used for refinement , while ORTEP-III generates thermal ellipsoid plots .

Example Crystallographic Data (from analogous compounds):

ParameterValueReference
Space GroupP 1
R Factor0.026
C...O Distance3.146 Å

Advanced: How can researchers address challenges in refining crystallographic data for ionic benzothiazolium derivatives?

Answer:
Common issues include disordered counterions and twinned crystals . Methodological solutions:

  • Disorder Modeling: Use SHELXL's PART instruction to model partial occupancy of tosylate groups .
  • Twinning Analysis: Employ the Cambridge Structural Database (CSD) to compare packing motifs of similar salts (e.g., CSD entry HETCUP ).
  • Validation Tools: Check for symmetry violations using PLATON or CCDC Mercury .

Case Study: A benzothiazol-3-ium derivative (CSD refcode: HETCUP) showed non-classical C–H⋯O interactions stabilizing the lattice, requiring careful restraint application during refinement .

Advanced: How do substituents on the benzothiazole ring influence biological activity?

Answer:
Substituents modulate electronic properties and binding affinity. For example:

  • Chloro Groups: Enhance lipophilicity and membrane penetration (observed in anticonvulsant benzothiazole derivatives) .
  • Ethyl/Methyl Groups: Steric effects may reduce enzymatic degradation, as seen in organotin(IV) benzothiazole complexes with antitumor activity .

Comparative Data:

SubstituentBioactivityReference
5-Cl, 2-MeAnticonvulsant (MES model)
3-Et, TosylateImproved crystallinity for structural studies

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?

Answer:

  • Dynamic Effects in NMR: Use variable-temperature NMR to detect conformational exchange broadening (e.g., rotating NOE experiments) .
  • XRD vs. DFT Calculations: Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to identify static vs. dynamic discrepancies .

Example: A benzothiazolium salt showed non-coplanar conformations in XRD but averaged symmetry in NMR due to rapid rotation in solution .

Basic: What databases are essential for accessing structural data on this compound?

Answer:

  • Cambridge Structural Database (CSD): Contains >500,000 entries, including benzothiazole derivatives (e.g., HETCUP ). Search using ConQuest with SMILES strings .
  • Reaxys: Retrieve synthetic protocols and spectral data for analogous compounds.

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